molecular formula C14H19NO5 B11028282 Ethyl 2-{[2-(3,4-dimethoxyphenyl)acetyl]amino}acetate

Ethyl 2-{[2-(3,4-dimethoxyphenyl)acetyl]amino}acetate

Cat. No.: B11028282
M. Wt: 281.30 g/mol
InChI Key: LCEPJZFLVCVWQH-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(3,4-dimethoxyphenyl)acetyl]amino}acetate is an organic compound with the molecular formula C14H19NO5 It is a derivative of phenylacetate and is characterized by the presence of ethyl, dimethoxyphenyl, and acetylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[2-(3,4-dimethoxyphenyl)acetyl]amino}acetate typically involves the reaction of 3,4-dimethoxyphenylacetic acid with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-(3,4-dimethoxyphenyl)acetyl]amino}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 2-{[2-(3,4-dimethoxyphenyl)acetyl]amino}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-{[2-(3,4-dimethoxyphenyl)acetyl]amino}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the dimethoxyphenyl group can enhance its binding affinity and specificity towards certain biological targets. Additionally, the acetylamino group may facilitate its interaction with proteins and other macromolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Ethyl 2-{[2-(3,4-dimethoxyphenyl)acetyl]amino}acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

ethyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]acetate

InChI

InChI=1S/C14H19NO5/c1-4-20-14(17)9-15-13(16)8-10-5-6-11(18-2)12(7-10)19-3/h5-7H,4,8-9H2,1-3H3,(H,15,16)

InChI Key

LCEPJZFLVCVWQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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